(2S)-1-phenylthio-2,3-epoxypropane
Description
(2S)-1-Phenylthio-2,3-epoxypropane is a chiral epoxide derivative featuring a phenylthio (-SPh) group at the first carbon and an epoxide ring at the 2,3-position. Its S-configuration imparts enantioselectivity, making it valuable in asymmetric synthesis and polymer chemistry. The phenylthio substituent introduces steric bulk and electronic effects distinct from common epoxide derivatives like epichlorohydrin (1-chloro-2,3-epoxypropane) .
Properties
Molecular Formula |
C9H10OS |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
(2S)-2-(phenylsulfanylmethyl)oxirane |
InChI |
InChI=1S/C9H10OS/c1-2-4-9(5-3-1)11-7-8-6-10-8/h1-5,8H,6-7H2/t8-/m0/s1 |
InChI Key |
MYBWNWNBXBBZKW-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](O1)CSC2=CC=CC=C2 |
Canonical SMILES |
C1C(O1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Epichlorohydrin (1-Chloro-2,3-epoxypropane)
- Structure : Chlorine substituent at C1.
- Reactivity : The electron-withdrawing chlorine enhances electrophilicity at the epoxide ring, facilitating nucleophilic ring-opening reactions (e.g., with CO₂ to form cyclic carbonates) .

- Applications : Widely used in epoxy resins, pharmaceuticals, and polyether synthesis .
(R)- and (S)-Epichlorohydrin
- Stereochemistry : Enantiomers influence asymmetric catalysis. For example, (S)-epichlorohydrin shows distinct reactivity in stereoselective polymerizations .
- Key Difference : (2S)-1-Phenylthio-2,3-epoxypropane’s -SPh group may stabilize transition states in chiral syntheses more effectively than Cl due to sulfur’s polarizability .
1,2-Epoxy-3-phenoxypropane (CAS 122-60-1)
- Structure: Phenoxy (-OPh) substituent at C1.
- Reactivity : Oxygen’s higher electronegativity compared to sulfur reduces electron donation to the epoxide ring, slowing nucleophilic attacks.
- Applications : Used in epoxy adhesives.
2,3-Epoxypropan-1-ol (CAS 556-52-5)
- Structure : Hydroxyl (-OH) group at C1.
- Reactivity : Hydrogen bonding from -OH increases solubility in polar solvents but limits stability in acidic conditions.
- Key Difference: The phenylthio derivative’s hydrophobicity and lack of hydrogen bonding make it suitable for non-polar polymer matrices .
Data Table: Key Properties and Reactivity
*Data for epichlorohydrin from catalytic coupling studies under solvent-free conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

